molecular formula C17H21N3O3S B2790112 N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide CAS No. 2191267-11-3

N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide

カタログ番号: B2790112
CAS番号: 2191267-11-3
分子量: 347.43
InChIキー: URAGXIKRAVBUMF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide is a complex organic compound that features a pyrazole ring, a cyclohexyl group, and a benzenesulfonamide moiety

作用機序

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities , suggesting that their targets could be enzymes or proteins essential for the survival of these pathogens.

Mode of Action

For instance, some pyrazole derivatives have shown to inhibit the growth of Leishmania and Plasmodium species , possibly by interacting with key enzymes or disrupting essential biochemical pathways in these organisms.

Biochemical Pathways

Based on the reported antileishmanial and antimalarial activities of similar compounds , it can be speculated that the compound might interfere with the metabolic pathways essential for the survival and proliferation of these pathogens.

Result of Action

Based on the reported antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound might lead to the death of these pathogens, thereby alleviating the symptoms of these diseases.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The cyclohexyl group can be introduced through a series of substitution reactions, while the benzenesulfonamide moiety is often added via sulfonation reactions using sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer. Solvent selection and purification steps are also critical to achieving high-quality products .

化学反応の分析

Types of Reactions

N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

科学的研究の応用

N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide has several scientific research applications:

類似化合物との比較

Similar Compounds

Uniqueness

N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science .

生物活性

N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and integrin inhibition. This compound's structure includes a pyrazole moiety, which is known to impart various pharmacological properties.

Chemical Structure

The chemical formula for this compound can be represented as follows:

  • Molecular Formula : C16H20N2O3S
  • Molecular Weight : 320.41 g/mol

Research indicates that this compound exhibits significant activity as an α4 integrin inhibitor . Integrins are transmembrane receptors that mediate cell adhesion and are implicated in various inflammatory processes. The inhibition of α4 integrins can lead to reduced leukocyte migration to sites of inflammation, thus providing therapeutic benefits for conditions such as multiple sclerosis and inflammatory bowel disease .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits the binding of VCAM-1 (Vascular Cell Adhesion Molecule 1) to its integrin receptors. This was assessed using:

  • VCAM-1/α4β7 Binding Assay
  • VCAM-1/α4β1 Binding Assay

Results indicated a higher selectivity for α4β7 over α4β1, suggesting a targeted approach in treating diseases where α4β7 plays a critical role, such as Crohn's disease .

In Vivo Studies

Animal models have further validated the anti-inflammatory potential of this compound. In a study involving mice with induced colitis, treatment with this compound resulted in:

  • Decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6)
  • Reduced histological damage in intestinal tissues

These findings support the compound's role in modulating immune responses and highlight its potential as a therapeutic agent .

Case Studies

Several case studies have documented the clinical implications of α4 integrin inhibitors:

  • Multiple Sclerosis Treatment : Patients treated with integrin inhibitors have shown significant reductions in relapse rates and improved quality of life metrics.
  • Inflammatory Bowel Disease : Clinical trials have indicated that compounds similar to this compound can induce remission in patients with severe ulcerative colitis.

Comparative Analysis

The following table summarizes the biological activities of various sulfonamide derivatives compared to this compound:

Compound NameTarget IntegrinInhibition ActivityClinical Application
This compoundα4β7HighInflammatory bowel disease
Other Sulfonamide Aα4β7ModerateAutoimmune disorders
Other Sulfonamide Bα4β1LowMultiple sclerosis

特性

IUPAC Name

4-acetyl-N-(4-pyrazol-1-ylcyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13(21)14-3-9-17(10-4-14)24(22,23)19-15-5-7-16(8-6-15)20-12-2-11-18-20/h2-4,9-12,15-16,19H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAGXIKRAVBUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。